2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Benzofuran compounds, such as the one in your query, are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .Molecular Structure Analysis
The benzofuran unit is essentially planar . The mean deviation from the least-squares plane defined by the nine atoms of the benzofuran unit is 0.011 (2) Å .Chemical Reactions Analysis
In the context of benzofuran compounds, protodeboronation of pinacol boronic esters has been reported . This process utilizes a radical approach .Physical and Chemical Properties Analysis
The molecular weight of a related compound, (4,6-dimethyl-1-benzofuran-3-yl)acetic acid, is 204.22 g/mol . The exact physical and chemical properties of “2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide” are not specified in the available literature.Future Directions
Benzofuran compounds have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on discovering novel benzofuran compounds and developing efficient methods for their synthesis.
Properties
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2/c1-11-6-12(2)18-13(10-25-16(18)7-11)8-17(24)23-15-5-3-4-14(9-15)19(20,21)22/h3-7,9-10H,8H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJKKYCLKGHATE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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